molecular formula C19H25N3S2 B5227462 N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine

Cat. No.: B5227462
M. Wt: 359.6 g/mol
InChI Key: MQUOSVLLYCLAJL-UHFFFAOYSA-N
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Description

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a benzyl group, a dithiepan ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.

    Formation of the Dithiepan Ring: The dithiepan ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Attachment of the Dithiepan Ring: The dithiepan ring is attached to the pyridine ring through an amination reaction.

    Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, methylating agents, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-ethylpyridin-2-amine
  • N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-propylpyridin-2-amine
  • N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-butylpyridin-2-amine

Uniqueness

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S2/c1-22(13-16-6-3-2-4-7-16)19-17(8-5-9-20-19)12-21-18-14-23-10-11-24-15-18/h2-9,18,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOSVLLYCLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CSCCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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